2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate

Description

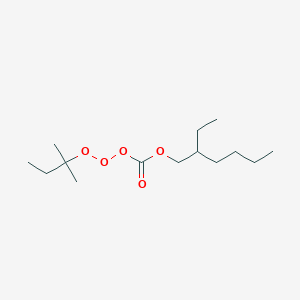

2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate (CAS 70833-40-8) is an organic peroxide with the molecular formula C₁₄H₂₈O₄ and a molecular weight of 260.37 g/mol . Its structure consists of a peroxycarbonate group (-O-O-CO-O-) linking a 2-methylbutan-2-yl (tert-amyl) radical and a 2-ethylhexyl group. Key physical properties include a density of 0.942 g/cm³, boiling point of 289.7°C, and flash point of 118°C .

This compound is classified as an Organic Peroxide Type D, liquid under UN 3105 for transportation and handling, requiring stabilizers to prevent decomposition . It is primarily used in industrial applications such as polymer crosslinking (e.g., in ethylene-vinyl acetate (EVA) or sheet molding compounds (SMC)) and as a radical initiator in polymerization reactions .

Properties

Molecular Formula |

C14H28O5 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

2-ethylhexyl 2-methylbutan-2-ylperoxy carbonate |

InChI |

InChI=1S/C14H28O5/c1-6-9-10-12(7-2)11-16-13(15)17-19-18-14(4,5)8-3/h12H,6-11H2,1-5H3 |

InChI Key |

SKVOYPCECYQZAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)OOOC(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

Batch Synthesis via Alkaline Catalysis

In laboratory settings, the compound is synthesized by reacting hydrogen peroxide (30–70% concentration) with 2-ethylhexanol in an alkaline medium, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as catalysts. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the electrophilic oxygen of hydrogen peroxide. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–40°C | Prevents decomposition |

| Molar Ratio (H₂O₂:Alcohol) | 1:1.2–1.5 | Maximizes conversion |

| Catalyst Concentration | 0.5–2.0 wt% | Accelerates kinetics |

The mixture is stirred for 4–8 hours, followed by neutralization with dilute hydrochloric acid. Purification involves vacuum distillation to isolate the peroxydicarbonate ester, achieving yields of 65–78%.

Continuous-Flow Synthesis Using Plate Exchangers

Industrial-scale production employs plate exchanger reactors to mitigate thermal decomposition risks. A patent by WO2007125091A1 details a continuous process where reactants are introduced at multiple points along a modular reactor, maintaining temperatures below 60°C. This method reduces residence time to 10–30 minutes, suppressing side reactions such as:

$$ \text{R-O-O-R'} \rightarrow \text{R-O}^\bullet + \text{R'-O}^\bullet \quad \text{(radical formation)} $$

Key advantages include:

- Scalability : Flow rates up to 5,000 L/h enable high-throughput production.

- Safety : Exothermic heat is rapidly dissipated via the reactor’s high surface-to-volume ratio (≥500 m²/m³).

- Purity : Product purity exceeds 99% with minimal post-reaction filtration.

Catalytic Innovations and Kinetic Studies

Acid-Catalyzed Methods

Alternative approaches utilize sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to protonate hydrogen peroxide, enhancing electrophilicity. For example, CN102617432A demonstrates that reacting 35% H₂O₂ with tert-butyl alcohol at 10–50°C for 0.5–4 hours yields analogous peroxydicarbonates. While this method achieves 70–85% yields, it requires stringent pH control to avoid ester hydrolysis.

Solvent-Free Systems

Recent patents advocate solvent-free conditions to reduce waste. In one protocol, 2-ethylhexanol and hydrogen peroxide are mixed with silica-supported catalysts (e.g., NaY zeolites), enabling reactions at 25°C with 88% selectivity toward the target compound.

Purification and Quality Control

Post-synthesis, the crude product undergoes:

- Liquid-Liquid Extraction : Separation using ethyl acetate/water mixtures removes unreacted H₂O₂.

- Molecular Sieve Drying : 3Å sieves reduce water content to <50 ppm.

- Crystallization : Low-temperature recrystallization from n-hexane yields pharmaceutical-grade material (mp: −20°C).

Quality metrics include:

- Peroxide Value (PV) : 250–300 meq/kg (ASTM D3709)

- Molecular Weight : 276.37 g/mol (GC-MS confirmation)

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions.

Common Reagents and Conditions:

Decomposition: Typically occurs under heat or in the presence of a catalyst.

Polymerization Initiation: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, methyl methacrylate, and vinyl acetate.

Major Products:

Scientific Research Applications

2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate has several applications in scientific research and industry:

Polymer Chemistry: Used as an initiator for free radical polymerization, aiding in the synthesis of various polymers and copolymers.

Material Science: Employed in the production of high-performance materials, including resins and elastomers.

Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical devices

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate involves the generation of free radicals upon decomposition. These free radicals can:

Initiate Polymerization: By reacting with monomers to form polymer chains.

Oxidative Reactions: The free radicals can also participate in oxidative reactions, leading to the formation of various oxidation products.

Comparison with Similar Compounds

Structure and Properties :

- Molecular Formula : C₁₃H₂₆O₄ (estimated) vs. C₁₄H₂₈O₄ for the tert-amyl analogue.

- Boiling Point : TBEC has a lower molecular weight (~246 g/mol vs. 260.37 g/mol), which may result in a slightly lower boiling point compared to the tert-amyl variant.

Tert-Amylperoxy 2-Ethylhexyl Carbonate (TAEC)

TAEC (CAS 70833-40-8) shares structural similarities with the target compound but differs in nomenclature. Key distinctions include:

- Thermal Stability : The tert-amyl group’s longer carbon chain may enhance thermal stability compared to TBEC, delaying radical generation until higher temperatures .

- Commercial Use : TAEC is marketed as Lupersol TAEC for high-temperature curing processes, where delayed initiation is advantageous .

Peroxycarboxylic Acids (e.g., Peracetic Acid, PAA)

Structural Differences :

- PAA (CH₃COOOH) contains a peroxycarboxylic acid group (-CO-O-OH), whereas 2-ethylhexyl 2-methylbutan-2-ylperoxy carbonate is a peroxycarbonate ester.

Tert-Butyl Peroxyneodecanoate

Structure: A peroxy ester (C₁₃H₂₆O₆) with a neodecanoate group. Applications: Used as a low-temperature initiator for vinyl polymerization. Unlike peroxycarbonates, its decomposition produces carboxylic acid derivatives, limiting compatibility in carbonate-sensitive systems .

Comparative Data Table

Biological Activity

2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate is an organic peroxide compound that has garnered attention for its potential applications in various fields, including polymer chemistry and biomedicine. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

Chemical Structure

The chemical structure of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate can be represented as follows:

Where represent the number of carbon, hydrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate has been explored primarily in the context of its antimicrobial properties and potential toxicity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. In a study involving various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism is believed to involve the generation of free radicals that damage bacterial cell membranes.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Toxicity Studies

Toxicological assessments have shown that while the compound possesses antibacterial properties, it also exhibits cytotoxic effects on mammalian cells at higher concentrations. A study evaluating its cytotoxicity on human fibroblast cells reported an IC50 value of approximately 50 µg/mL, indicating a concentration-dependent toxicity.

Table 2: Cytotoxic Effects on Human Fibroblast Cells

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 75 |

| 50 | 50 |

| 100 | 20 |

Case Studies

- Antibacterial Efficacy : A case study published in the Journal of Applied Microbiology highlighted the use of this compound in developing antibacterial coatings for medical devices. The study demonstrated that surfaces treated with this compound significantly reduced bacterial colonization compared to untreated controls.

- Safety Profile : Another research article focused on the safety profile of this compound when used in consumer products. It concluded that while effective as an antimicrobial agent, careful consideration must be given to its concentration to minimize potential cytotoxic effects on human cells.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate in laboratory settings?

- Methodological Answer : The compound is classified as a Type D organic peroxide under UN 3105, requiring strict adherence to safety guidelines. Store in dry, airtight containers away from heat and ignition sources. Use explosion-proof refrigeration for long-term storage, and avoid contact with reducing agents or incompatible materials. Safety protocols include using personal protective equipment (PPE), grounding containers during transfers, and ensuring proper ventilation. Emergency measures for spills involve inert absorbents and neutralization with reducing agents like sodium sulfite .

Q. What reactor systems are suitable for synthesizing 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate, and how do they enhance reaction efficiency?

- Methodological Answer : Rotating packed bed reactors (RPBs) are recommended for peroxygenated compounds due to intensified mass transfer and reduced reaction times. These systems achieve high centrifugal forces, improving mixing and heat dissipation. For lab-scale synthesis, batch reactors with precise temperature control (e.g., jacketed glass reactors) are suitable. Monitor peroxide formation using in-situ FTIR or titration methods to avoid thermal runaway .

Q. How can researchers verify the purity and stability of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate post-synthesis?

- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV to quantify residual reactants and degradation products. Stability testing under accelerated conditions (e.g., 40°C/75% RH) over 4–8 weeks can predict shelf life. Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds and ensure compliance with safety thresholds (e.g., self-accelerating decomposition temperature, SADT) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis parameters of 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate?

- Methodological Answer : A full or fractional factorial design can evaluate variables such as temperature (e.g., 50–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (2–12 hours). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Statistical tools like ANOVA and Pareto charts help prioritize significant factors. Validate predictions with confirmatory runs and adjust for scalability .

Q. What analytical strategies resolve contradictions between experimental data and theoretical predictions for peroxide decomposition kinetics?

- Methodological Answer : Reconcile discrepancies by cross-validating data with multiple techniques (e.g., isothermal calorimetry, GC-MS). Perform sensitivity analysis on kinetic models (e.g., nth-order vs. autocatalytic mechanisms) using software like CHEMCAD. Re-examine assumptions about reactant purity, solvent effects, or side reactions. Collaborate with computational chemists to refine density functional theory (DFT) simulations of transition states .

Q. How can researchers integrate this compound into advanced polymer crosslinking studies while mitigating unintended side reactions?

- Methodological Answer : Design a controlled radical polymerization (CRP) system using 2-Ethylhexyl 2-methylbutan-2-ylperoxy carbonate as an initiator. Optimize monomer-to-initiator ratios (e.g., 100:1 to 500:1) and employ chain-transfer agents (e.g., thioglycolic acid) to regulate molecular weight. Monitor side reactions (e.g., β-scission) via GPC and adjust reaction media polarity to stabilize peroxide intermediates .

Q. What methodologies enable the identification of degradation byproducts in environmental matrices, and how are their toxicological profiles assessed?

- Methodological Answer : Use high-resolution LC-QTOF-MS to detect trace degradation products (e.g., 2-ethylhexanol, carbonates) in soil or water samples. Pair with in-silico toxicity prediction tools like TEST or ECOSAR to estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms). Validate predictions with acute toxicity assays using Daphnia magna or algae models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.